[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate
Description
[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure comprises a 1,2,4-oxadiazole ring substituted with a 2-methylpropyl group and a pyrimidine moiety with methyl and methylsulfanyl substituents. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes or receptors involved in inflammatory or metabolic pathways.
Properties
IUPAC Name |
[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-10(2)8-14-20-15(24-21-14)9-23-16(22)7-6-13-11(3)18-17(25-5)19-12(13)4/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNMPOLWIFHWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)OCC2=NC(=NO2)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the pyrimidine moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while reduction can lead to the formation of reduced pyrimidine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxadiazole and pyrimidine derivatives in various chemical reactions.
Biology
In biological research, [3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with other oxadiazole- and pyrimidine-containing molecules. For example:
Key Differences :
- The target compound lacks the sugar moieties or flavonoid backbones seen in Zygocaperoside or Isorhamnetin derivatives, limiting its solubility and bioavailability compared to glycosides .
Environmental and Regulatory Comparisons
Unlike these heavy metals, the target compound’s environmental persistence or toxicity remains uncharacterized.
Limitations of Current Data
The provided evidence lacks direct studies on [3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate. Further research is required to:
Biological Activity
The compound [3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate is a synthetic organic molecule that has garnered attention for its potential biological activity. This article aims to summarize the biological properties of this compound, including its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 354.44 g/mol. The compound features an oxadiazole ring and a pyrimidine moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with oxadiazole and pyrimidine structures often exhibit significant antimicrobial properties. A study demonstrated that derivatives containing these moieties showed moderate to high antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The presence of the methylsulfanyl group in the pyrimidine structure enhances lipophilicity, which is correlated with increased antibacterial efficacy.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, oxadiazole derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases . The inhibitory activity was quantified with IC50 values indicating effective concentrations for enzyme inhibition.
Anticancer Activity
In vitro studies have shown that similar oxadiazole-containing compounds exhibit cytostatic activity against various cancer cell lines. For instance, compounds with structural similarities were found to inhibit proliferation in pancreatic cancer cell lines . The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.
Case Studies
- Antibacterial Efficacy : A synthesized series of oxadiazole derivatives were tested against multiple bacterial strains. The results indicated that compounds with increased hydrophobic character demonstrated superior antibacterial activity compared to their more hydrophilic counterparts .
- Neuroprotective Effects : A study involving the evaluation of cholinesterase inhibitors highlighted the potential neuroprotective effects of similar compounds in models of Alzheimer's disease. Compounds exhibiting selective inhibition towards BChE were particularly noted for their therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
